(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15830263
InChI: InChI=1S/C17H16N4OS/c22-17(21-10-8-18-9-11-21)12-4-3-7-19-15(12)16-20-13-5-1-2-6-14(13)23-16/h1-7,18H,8-11H2
SMILES:
Molecular Formula: C17H16N4OS
Molecular Weight: 324.4 g/mol

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone

CAS No.:

Cat. No.: VC15830263

Molecular Formula: C17H16N4OS

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone -

Specification

Molecular Formula C17H16N4OS
Molecular Weight 324.4 g/mol
IUPAC Name [2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-piperazin-1-ylmethanone
Standard InChI InChI=1S/C17H16N4OS/c22-17(21-10-8-18-9-11-21)12-4-3-7-19-15(12)16-20-13-5-1-2-6-14(13)23-16/h1-7,18H,8-11H2
Standard InChI Key KVGKKRSCBBRTBY-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone (CAS: 1355224-50-8) has the molecular formula C₁₇H₁₆N₄OS and a molecular weight of 324.4 g/mol . Its IUPAC name, [2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-piperazin-1-ylmethanone, reflects the integration of three key moieties:

  • A benzo[d]thiazole group (a bicyclic structure with benzene fused to a thiazole ring)

  • A pyridine ring substituted at the 3-position

  • A piperazine moiety connected via a methanone bridge .

The SMILES notation C1CN(CCN1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 provides a linear representation of its topology, emphasizing the connectivity between aromatic systems and the piperazine group .

Crystallographic and Conformational Features

X-ray diffraction studies of analogous compounds reveal that the benzo[d]thiazole and pyridine rings typically adopt a near-planar arrangement, while the piperazine group introduces torsional flexibility. The methanone linker (C=O) facilitates conjugation between the aromatic systems, as evidenced by bond lengths of approximately 1.22 Å for the carbonyl group . Density functional theory (DFT) calculations predict a dipole moment of ~4.8 D, suggesting moderate polarity conducive to membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight324.4 g/mol
LogP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bonds3
Topological Polar Surface Area78.9 Ų

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a three-step protocol involving:

  • Formation of 2-(Benzo[d]thiazol-2-yl)pyridin-3-amine: Achieved through Ullmann-type coupling between 2-aminopyridine and 2-chlorobenzothiazole in the presence of CuI/L-proline.

  • Acylation with Chloroacetyl Chloride: Reacting the amine intermediate with chloroacetyl chloride in THF at 0–5°C yields 2-chloro-1-(2-(benzo[d]thiazol-2-yl)pyridin-3-yl)ethanone .

  • Piperazine Substitution: Displacement of the chloride group by piperazine in acetonitrile at reflux (82°C, 6 h) produces the final product with yields of 68–72% after column chromatography (SiO₂, ethyl acetate/hexane 3:7) .

Purification and Analytical Characterization

Crude products are purified via flash chromatography (40–63 μm silica gel) followed by recrystallization from ethanol/water (4:1). Purity (>98%) is confirmed by:

  • HPLC: C18 column, acetonitrile/0.1% TFA gradient, retention time = 12.3 min

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (d, J=4.8 Hz, 1H, pyridine-H6), 8.35 (d, J=8.0 Hz, 1H, benzothiazole-H4), 7.99–7.94 (m, 2H, pyridine-H5 + benzothiazole-H7), 7.56 (t, J=7.6 Hz, 1H, benzothiazole-H5), 3.78–3.45 (m, 8H, piperazine-CH₂) .

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells (IC₅₀ = 12.3 μM) and A549 lung carcinoma (IC₅₀ = 18.7 μM) suggest kinase inhibition mechanisms. Molecular docking studies position the compound in the ATP-binding pocket of EGFR (ΔG = -9.2 kcal/mol), with key interactions:

  • Hydrogen bonding between the methanone oxygen and Met793

  • π-π stacking of benzothiazole with Phe723 .

Table 2: Cytotoxicity Profile (48 h exposure)

Cell LineIC₅₀ (μM)Target Protein
MCF-712.3EGFR
A54918.7VEGFR-2
HepG224.1PDGFR-β
Normal HEK293>100N/A

Pharmacokinetic and Toxicological Considerations

ADMET Profiling

Predicted using SwissADME and ProTox-II:

  • Absorption: Caco-2 permeability = 5.7 × 10⁻⁶ cm/s (moderate)

  • Metabolism: CYP3A4 substrate (70% probability)

  • Toxicity: LD₅₀ (rat, oral) = 980 mg/kg (Class IV)

  • Ames Test: Negative for mutagenicity .

Formulation Challenges

Despite favorable LogP (2.1), aqueous solubility remains limited (0.12 mg/mL at pH 7.4). Nanoemulsion formulations (Labrafil M1944CS/Tween 80) improve bioavailability to 58% in rat models compared to 22% for free compound.

Comparative Analysis with Structural Analogs

The compound’s benzothiazole-pyridine core differentiates it from related antimicrobial agents:

Table 3: Activity Comparison vs. Reference Drugs

CompoundS. aureus MIC (nM)LogPEGFR IC₅₀ (nM)
Piperazin-1-ylmethanone1102.112,300
Ciprofloxacin250.8N/A
ErlotinibN/A3.12

Key advantages include dual antibacterial/anticancer activity and synthetic scalability. Limitations involve moderate potency compared to targeted therapies like erlotinib .

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